molecular formula C10H11N3 B6169057 1-cyclopropyl-1H-indazol-5-amine CAS No. 939755-99-4

1-cyclopropyl-1H-indazol-5-amine

Cat. No. B6169057
CAS RN: 939755-99-4
M. Wt: 173.2
InChI Key:
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Description

“1-cyclopropyl-1H-indazol-5-amine” is a compound that belongs to the class of indazole derivatives . It is a heterocyclic compound that contains a cyclopropyl group attached to the 1-position of an indazole ring . The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .


Synthesis Analysis

The synthesis of indazole derivatives, including “1-cyclopropyl-1H-indazol-5-amine”, often involves transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds . For instance, a Cu (OAc)2-catalyzed reaction has been described for the synthesis of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of “1-cyclopropyl-1H-indazol-5-amine” consists of a cyclopropyl group attached to the 1-position of an indazole ring . The indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

Indazole derivatives, including “1-cyclopropyl-1H-indazol-5-amine”, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indazol-5-amine”, indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid breathing the dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “1-cyclopropyl-1H-indazol-5-amine” and other indazole derivatives could involve further exploration of their broad range of biological activities and the development of new drugs . There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases , and thus, these compounds could play a significant role in overcoming public health problems due to antimicrobial resistance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-indazol-5-amine involves the reaction of cyclopropyl hydrazine with 2-bromoacetophenone followed by cyclization of the resulting intermediate.", "Starting Materials": [ "Cyclopropyl hydrazine", "2-bromoacetophenone", "Sodium hydride", "Dimethylformamide (DMF)", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-bromoacetophenone (1.0 equiv) and sodium hydride (1.2 equiv) in dry DMF and stir for 30 minutes at room temperature.", "Step 2: Add cyclopropyl hydrazine (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 1-cyclopropyl-1H-indazol-5-amine as a white solid." ] }

CAS RN

939755-99-4

Product Name

1-cyclopropyl-1H-indazol-5-amine

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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